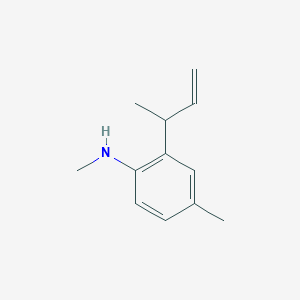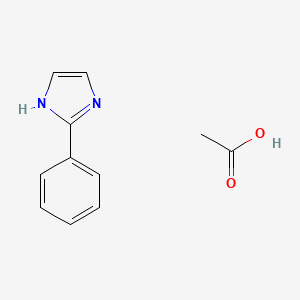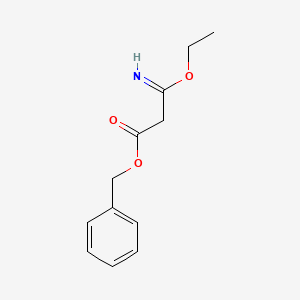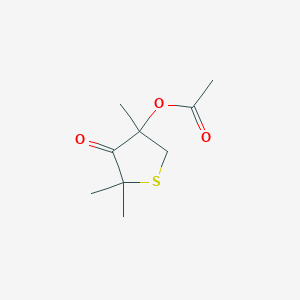
Octadeca-2,4,8,10,14,16-hexayne-1,18-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-2,4,8,10,14,16-hexayne-1,18-diol: is a unique organic compound characterized by its multiple triple bonds and hydroxyl groups. This compound is known for its distinctive structure, which includes six triple bonds and two hydroxyl groups positioned at the terminal carbons. It is a member of the polyynes family, which are compounds with alternating single and triple bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadeca-2,4,8,10,14,16-hexayne-1,18-diol typically involves multi-step organic reactions. One common method includes the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The reaction conditions often require a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods: This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Octadeca-2,4,8,10,14,16-hexayne-1,18-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for the reduction of triple bonds.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Octadeca-2,4,8,10,14,16-hexayne-1,18-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of octadeca-2,4,8,10,14,16-hexayne-1,18-diol is primarily related to its ability to interact with biological molecules through its multiple triple bonds and hydroxyl groups. These interactions can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Octadeca-2,4,6,8-tetraenoic acid: A polyunsaturated fatty acid with multiple double bonds.
(10Z,14E,16E)-10,14,16-Octadecatrien-12-ynoic acid: A compound with both double and triple bonds
Uniqueness: Octadeca-2,4,8,10,14,16-hexayne-1,18-diol is unique due to its six triple bonds and two terminal hydroxyl groups. This structure imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
Properties
CAS No. |
62741-36-0 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
octadeca-2,4,8,10,14,16-hexayne-1,18-diol |
InChI |
InChI=1S/C18H14O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,5-8,17-18H2 |
InChI Key |
QSMRHPICCKXAPH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CC#CCO)C#CC#CCCC#CC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14531837.png)
methanone](/img/structure/B14531846.png)



![Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14531870.png)



![[3-(Benzylsulfanyl)prop-1-en-1-yl]benzene](/img/structure/B14531897.png)
![8-Bromo-1-phenylbicyclo[5.1.0]octane](/img/structure/B14531903.png)

![4-[4-(2-Phenoxyphenoxy)butyl]morpholine;hydrochloride](/img/structure/B14531913.png)
